molecular formula C17H12FN3O3S3 B2418669 2-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide CAS No. 895468-86-7

2-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide

Cat. No.: B2418669
CAS No.: 895468-86-7
M. Wt: 421.48
InChI Key: CYYUXVKEKLOIPU-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide is a complex organic compound that features a combination of fluorinated phenyl, sulfonyl, and benzo[1,2-d:4,3-d’]bis(thiazole) moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide typically involves multiple steps, starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the fluorophenyl group through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Difluoromethyl)sulfonylbenzo[d]thiazole
  • 4,7-Diphenylbenzo[c][1,2,5]thiadiazole

Uniqueness

Compared to similar compounds, 2-((4-fluorophenyl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its fluorinated phenyl group enhances its stability and bioavailability, while the benzo[1,2-d:4,3-d’]bis(thiazole) core contributes to its electronic properties .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S3/c1-9-19-12-6-7-13-16(15(12)25-9)26-17(20-13)21-14(22)8-27(23,24)11-4-2-10(18)3-5-11/h2-7H,8H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYYUXVKEKLOIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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